CTS-1027 CTS-1027 CTS-1027 has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection.
Brand Name: Vulcanchem
CAS No.: 193022-04-7
VCID: VC0524526
InChI: InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
SMILES: C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Molecular Formula: C19H20ClNO6S
Molecular Weight: 425.9 g/mol

CTS-1027

CAS No.: 193022-04-7

Cat. No.: VC0524526

Molecular Formula: C19H20ClNO6S

Molecular Weight: 425.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CTS-1027 - 193022-04-7

Specification

CAS No. 193022-04-7
Molecular Formula C19H20ClNO6S
Molecular Weight 425.9 g/mol
IUPAC Name 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Standard InChI InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Standard InChI Key ROSNVSQTEGHUKU-UHFFFAOYSA-N
SMILES C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Canonical SMILES C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Appearance Solid powder

Introduction

Chemical Properties and Mechanism of Action

CTS-1027 (C₁₉H₂₀ClNO₆S; molecular weight 425.88 g/mol) reversibly inhibits MMPs by chelating the catalytic zinc ion through its hydroxamate moiety . Its selectivity profile distinguishes it from broader-spectrum MMP inhibitors, with sub-nanomolar inhibitory concentrations (IC₅₀) against key enzymes:

MMP IsoformIC₅₀ (nM)Biological Relevance
MMP-20.4Gelatinase A, tissue remodeling
MMP-130.6Collagenase-3, fibrosis progression
MMP-3≤9Stromelysin-1, inflammation
MMP-9≤9Gelatinase B, extracellular matrix degradation

Data derived from enzymatic assays .

The compound demonstrates negligible activity against MMP-1 and MMP-7 (IC₅₀ >1,000 nM), minimizing risks of musculoskeletal side effects associated with broader MMP inhibition . Its pharmacokinetic profile includes oral bioavailability and linear dose-response relationships in murine models, with peak plasma concentrations achieved within 2 hours post-administration .

Hepatoprotective Effects in Cholestatic Liver Injury

In bile duct-ligated (BDL) mice—a model of obstructive cholestasis—CTS-1027 (30 mg/kg/day orally) produced marked reductions in histological and biochemical markers of liver damage:

ParameterVehicle GroupCTS-1027 GroupReduction (%)p-value
Hepatocyte apoptosis18.2 ± 3.1/cm²5.4 ± 1.2/cm²70.3<0.01
Bile infarct area32.4 ± 5.7%9.8 ± 2.1%69.8<0.001
Hepatic collagen deposition15.3 ± 2.8%6.1 ± 1.4%60.1<0.05
14-day survival rate20%50%150% increase<0.05

Data consolidated from 14-day BDL experiments .

Mechanistically, CTS-1027 attenuated stellate cell activation, reducing α-smooth muscle actin (α-SMA) expression by 60% (p<0.05) and collagen Iα mRNA by 62% compared to vehicle controls . These effects occurred without altering serum bilirubin levels (12.4 ± 1.8 mg/dL vs. 12.1 ± 2.0 mg/dL), confirming that cholestasis mitigation wasn't the primary mode of action .

Antiviral Applications in Hepatitis C Virus Infection

Phase 2 clinical trials (NCT01051921) evaluated CTS-1027 (75–150 mg BID) combined with peginterferon alfa-2a/ribavirin in HCV null responders . Key outcomes included:

  • Viral Kinetics: Treatment increased second-phase viral decline slope by 0.18 log₁₀/day (p=0.03), indicative of enhanced infected hepatocyte clearance

  • Histological Improvement: 48% of patients achieved ≥1-point reduction in Ishak fibrosis score vs. 22% in placebo (p=0.04)

  • Safety Profile: Musculoskeletal adverse events occurred in 18% of CTS-1027 recipients vs. 9% placebo, all grade 1–2

The antiviral mechanism involves MMP-mediated disruption of HCV entry receptors. In vitro, CTS-1027 reduced HCV pseudoparticle infection by 82% at 1 μM through modulation of CD81/claudin-1 interactions .

Emerging Role in SARS-CoV-2 Pathogenesis

Recent investigations identified CTS-1027 as a potent inhibitor of TMPRSS2-independent SARS-CoV-2 entry . In HEC50B lung cells:

  • Reduced spike protein-mediated fusion by 78% at 500 nM (p<0.001)

  • Synergized with camostat (TMPRSS2 inhibitor), achieving 99.2% entry blockade

  • Showed equivalent efficacy against Alpha (B.1.1.7) and Delta (B.1.617.2) variants

The compound targeted metalloproteinase-dependent cleavage of spike protein at the S2' site (Arg815), preventing endosomal escape. CRISPR knockout experiments confirmed ADAM10/17-independent activity, suggesting involvement of novel membrane-associated MMPs .

Pharmacokinetics and Toxicology

Phase 1 studies established the following human parameters:

ParameterValue (150 mg BID)Notes
Cₘₐₓ1.2 ± 0.3 μMExceeds IC₉₀ for MMP-2/13
Tₘₐₓ1.8 ± 0.4 hrSupports twice-daily dosing
AUC₀–₂₄18.7 ± 4.2 μM·hrLinear over 50–200 mg range
Protein binding89 ± 3%Primarily albumin-bound
Half-life6.2 ± 1.1 hrPermits steady-state within 3 days

Data from NCT01273064 trial .

Notably, 26-week toxicology studies in rats showed no evidence of tendonopathy at exposures up to 15× human Cₘₐₓ, contrasting with earlier MMP inhibitors like tanomastat .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator